molecular formula C17H26N2O B4667547 N-[4-(butan-2-yl)phenyl]-4-methylpiperidine-1-carboxamide

N-[4-(butan-2-yl)phenyl]-4-methylpiperidine-1-carboxamide

Cat. No.: B4667547
M. Wt: 274.4 g/mol
InChI Key: NQLCLKUJONXDFY-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-4-methylpiperidine-1-carboxamide is a synthetic organic compound with a complex molecular structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-methylpiperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylpiperidine with 4-(butan-2-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-4-methylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-butanone: Known for its use in fragrance and flavor industries.

    2-Methyl-4-phenyl-2-butanol: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

N-[4-(butan-2-yl)phenyl]-4-methylpiperidine-1-carboxamide stands out due to its unique structure, which allows for specific interactions with molecular targets that similar compounds may not achieve. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-14(3)15-5-7-16(8-6-15)18-17(20)19-11-9-13(2)10-12-19/h5-8,13-14H,4,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLCLKUJONXDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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